molecular formula C17H18BrNO B12915586 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 88493-70-3

5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12915586
CAS No.: 88493-70-3
M. Wt: 332.2 g/mol
InChI Key: NIKWZYWVKOEUPS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 8-position, and a methyl group at the 2-position of the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-(benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical processes within cells .

Comparison with Similar Compounds

    5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 8-position.

    8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyloxy group at the 5-position.

    5-(Benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position.

Uniqueness: The presence of both the benzyloxy group and the bromine atom in 5-(Benzyloxy)-8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as enhanced reactivity and potential for diverse functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

88493-70-3

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

8-bromo-2-methyl-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18BrNO/c1-19-10-9-14-15(11-19)16(18)7-8-17(14)20-12-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3

InChI Key

NIKWZYWVKOEUPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)Br)OCC3=CC=CC=C3

Origin of Product

United States

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